molecular formula C19H28N2O5 B13496280 Tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate

Tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate

Cat. No.: B13496280
M. Wt: 364.4 g/mol
InChI Key: WZWYUEFDQYWAAK-CVEARBPZSA-N
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Description

Tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate is a chiral azepane derivative characterized by a seven-membered nitrogen-containing ring (azepane) with distinct stereochemical and functional group features. The compound contains:

  • A tert-butyl carbamate (Boc) group at position 1, which serves as a protective group for amines in synthetic organic chemistry.
  • A benzyloxycarbonyl (Cbz) group at position 3, providing additional amine protection and influencing solubility and reactivity.

This compound is likely employed as an intermediate in pharmaceutical synthesis, particularly for peptidomimetics or bioactive molecules requiring precise stereochemical control.

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

tert-butyl (3S,6R)-3-hydroxy-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)/t15-,16+/m1/s1

InChI Key

WZWYUEFDQYWAAK-CVEARBPZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H](C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC(C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Overview

The synthesis of tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate involves multi-step organic transformations, including protection/deprotection strategies, stereoselective functional group manipulations, and coupling reactions. The key synthetic challenges are:

  • Installation of the azepane ring with defined stereochemistry (3R,6S)
  • Selective protection of the amino group as benzyloxycarbonyl (Cbz)
  • Introduction of the tert-butyl ester at the carboxylate position
  • Hydroxylation at the 6-position

Detailed Synthetic Approach

Starting Materials and General Strategy

The synthesis typically begins from azepane derivatives or precursors that allow stereocontrolled introduction of substituents. The amino group is protected early as a benzyloxycarbonyl (Cbz) carbamate to prevent side reactions during subsequent steps.

The tert-butyl ester is introduced either by esterification of the carboxylic acid or by using tert-butyl protected intermediates. Hydroxylation at the 6-position is achieved through selective oxidation or nucleophilic substitution reactions.

Key Synthetic Steps

Protection of the Amino Group as Benzyloxycarbonyl (Cbz)
  • The amino group on the azepane ring is protected by reacting with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
  • This step is typically conducted in anhydrous dichloromethane or similar solvent at room temperature for 1–2 hours.
  • The reaction affords the Cbz-protected amino azepane intermediate with high selectivity.
Hydroxylation at the 6-Position
  • The 6-hydroxy group is introduced by stereoselective oxidation or nucleophilic substitution.
  • For example, starting from a 6-fluoro azepane intermediate, palladium-catalyzed hydrogenolysis in acidic media can replace fluorine with hydroxyl groups.
  • This step often uses Pd/C catalyst under hydrogen atmosphere in solvents like ethanol or tetrahydrofuran with acidic additives such as triflic acid.
  • The hydroxylation proceeds with retention of stereochemistry at the 6-position.
Final Purification and Deprotection
  • After all substituents are installed, the compound is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).
  • If additional protecting groups are present, mild acidic or catalytic hydrogenation conditions are employed for their removal without affecting the tert-butyl ester or Cbz group.

Representative Synthetic Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Amino Protection (Cbz) Benzyloxycarbonyl chloride, triethylamine, DCM, RT 80–90 Mild conditions, selective protection
2 Esterification (tert-butyl ester) tert-Butanol, acid catalyst or tert-butyl chloroformate, base 50–75 Careful control to avoid side reactions
3 Hydroxylation at C6 Pd/C, H2, acidic media (e.g., triflic acid), EtOH or THF, RT 60–70 Stereoselective, mild hydrogenolysis
4 Purification and deprotection Reverse-phase HPLC, mild acid or catalytic hydrogenation Ensures high purity and stereochemical integrity

Research Findings and Literature Data

  • According to a detailed supplementary information document from the Royal Society of Chemistry, azepane derivatives with benzyloxycarbonyl protection and tert-butyl ester groups have been synthesized using palladium-catalyzed hydrogenolysis followed by esterification and coupling reactions with high stereoselectivity and yields ranging from 50% to 75%.

  • A patent (WO2020221294A1) describes the preparation of tert-butyl azepane carboxylate derivatives, emphasizing the use of protecting groups such as tert-butyl and benzyloxycarbonyl and the use of palladium-catalyzed hydrogenation in acidic media to achieve selective functional group transformations.

  • The use of protecting groups such as tert-butyl, benzyloxycarbonyl (Cbz), and others (e.g., Boc, Fmoc) is critical for the stepwise construction of the target molecule, allowing selective reactions without undesired side reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxycarbonyl group can be removed via hydrogenation.

    Substitution: The tert-butyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Hydrogenation can be carried out using H2 gas and a palladium catalyst.

    Substitution: Alkyl halides and strong bases are often used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Removal of the Cbz group to yield the free amine.

    Substitution: Introduction of new functional groups in place of the tert-butyl group.

Scientific Research Applications

Tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structured comparison of the target compound with structurally related analogs, based on available evidence and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Backbone Key Substituents Stereochemistry Synthesis Method Safety/Toxicity Insights
Target Compound : Tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate Azepane Boc (1), Cbz-amino (3), hydroxyl (6) (3R,6S) Not specified Unknown; similar compounds show low acute toxicity
tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate () Azepane Boc (1), hydroxyl (6), ketone (2) Not specified Not specified No acute toxicity data; stable under recommended storage
Compound 104 () Indole Boc (1), Cbz-amino (2), trifluoromethyl sulfonyl (6), ethoxy (3), hydroxyl (1) (1R,2S) Electrosynthesis (GP1) Not reported
AnHorn Shop Isomer : tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate Azepane Boc (1), Cbz-amino (3), hydroxyl (6) (3S,6S) Not specified Unknown; marketed as a stereoisomer

Key Findings :

Structural Divergence :

  • The target compound and the AnHorn Shop isomer share identical functional groups but differ in stereochemistry at positions 3 and 4. Such diastereomers often exhibit distinct physicochemical properties (e.g., solubility, melting points) and biological activity .
  • Compared to Compound 104 (), the target lacks the indole backbone and trifluoromethyl sulfonyl group, which are critical for electrophilic reactivity in indole-based syntheses .

Stereochemical Impact :

  • The (3R,6S) vs. (3S,6S) configurations in azepane derivatives can alter hydrogen-bonding networks and conformational flexibility, affecting their utility in enantioselective synthesis or drug design.

However, the target compound’s hydroxyl and Cbz groups could introduce different reactivity or toxicity risks.

The target compound’s synthesis route remains unspecified but may involve analogous protective group strategies .

Research Implications and Limitations

  • Gaps in Data : Direct toxicological or ecological data for the target compound are unavailable. Extrapolations from analogs (e.g., ) should be validated experimentally.
  • Stereochemical Studies : Comparative studies between (3R,6S) and (3S,6S) isomers are needed to quantify differences in reactivity, stability, and bioactivity.
  • Synthetic Optimization : Electrosynthesis (as in ) could be explored for greener, more efficient production of the target compound.

Biological Activity

Tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate is a complex organic compound featuring a seven-membered azepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article explores the biological activity of this compound, emphasizing its interactions with various biological targets, synthesis methods, and relevant case studies.

  • Molecular Formula : C19H28N2O5
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 2803372-79-2

Enzyme Inhibition

Research indicates that compounds similar to this compound have shown promising activity against various enzymes involved in metabolic pathways and disease processes. Notably, azepane derivatives have been studied for their ability to inhibit specific protein kinases, which are crucial in cancer and inflammatory responses .

Table 1: Enzyme Inhibition Activity of Azepane Derivatives

CompoundTarget EnzymeInhibition (%)Reference
Compound ATAK1 Kinase78%
Compound Bα-Mannosidase95%
Compound COther KinasesVariable

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess the binding affinity of this compound to various biological targets. Preliminary findings suggest favorable interactions with certain receptors or enzymes, indicating its potential role as an inhibitor or modulator in biochemical pathways.

Study on Anticancer Properties

A study investigated the anticancer properties of azepane derivatives, including this compound. The results demonstrated that these compounds could significantly reduce cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antidiabetic Effects

Another study focused on the antidiabetic effects of azepane derivatives. The findings suggested that these compounds could enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism was attributed to the inhibition of enzymes involved in glucose metabolism .

Q & A

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases). The hydroxyl and Cbz groups may form hydrogen bonds with catalytic residues .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox reactivity or binding affinity .
  • MD Simulations : Simulate ligand-protein dynamics over nanoseconds to evaluate binding stability under physiological conditions .

What experimental approaches are recommended for optimizing the stereoselective synthesis of this compound to minimize epimerization or diastereomer formation?

Advanced Research Question

  • Chiral Catalysts : Employ asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for enantioselective amine formation .
  • Low-Temperature Reactions : Conduct steps at ≤0°C to reduce kinetic epimerization.
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy or chiral HPLC to track stereochemical integrity during synthesis .
  • Protecting Group Strategy : Utilize orthogonal protection (Boc/Cbz) to prevent unwanted side reactions during functionalization .

How can researchers design in vitro assays to evaluate the biological activity of this compound against specific enzymatic targets implicated in disease pathways?

Advanced Research Question

  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., caspase-3 substrates for apoptosis studies) .
  • Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) for target-ligand interactions .
  • Cell-Based Models : Test cytotoxicity and target engagement in disease-relevant cell lines (e.g., cancer or neuronal cells) .

What analytical techniques are critical for characterizing the purity and stability of this compound under varying storage conditions?

Basic Research Question

  • HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., deprotected amines or oxidized hydroxyl groups) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C).
  • Karl Fischer Titration : Measure moisture content to prevent hydrolysis during storage .

How does the steric bulk of the tert-butyl group influence the compound’s reactivity in comparison to similar azepane derivatives without this moiety?

Basic Research Question
The tert-butyl group:

  • Shields Reactive Sites : Protects the carbamate from nucleophilic attack or hydrolysis.
  • Modulates Solubility : Enhances lipophilicity, impacting membrane permeability in biological assays.
  • Affects Crystallinity : Reduces crystal packing efficiency, complicating X-ray diffraction studies .

What strategies can mitigate challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Advanced Research Question

  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • Catalyst Recycling : Use immobilized chiral catalysts to reduce costs.
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to maintain quality .

How can researchers leverage structural analogs (e.g., tert-butyl piperazine or bicyclo derivatives) to infer the biological or synthetic behavior of this compound?

Advanced Research Question

  • SAR Studies : Compare activity of analogs with variations in ring size (e.g., piperazine vs. azepane) or substituents .
  • Retrosynthetic Analysis : Adapt routes from tert-butyl bicyclo[3.1.0]hexane derivatives (e.g., ) for azepane synthesis .

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